Fmoc-PNA-U-OH

PNA dsRNA recognition triplex formation

PNA researchers targeting double-stranded RNA often encounter reduced binding when using thymine monomers. Fmoc-PNA-U-OH (CAS 959151-70-3) directly resolves this limitation: • Enhanced A-U recognition in dsRNA triplex formation vs. thymine-based monomers, enabling sequence-specific RNA invasion. • No exocyclic amine protection needed-eliminates cumulative acidic deprotection damage in pyrimidine-rich sequences. • Orthogonal precursor to Fmoc-PNA-U'-(Dde)-OH for post-synthetic fluorophore labeling (FAM, Cy5) in FRET probe development.

Molecular Formula C25H24N4O7
Molecular Weight 492.5 g/mol
Cat. No. B8205682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PNA-U-OH
Molecular FormulaC25H24N4O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN4C=CC(=O)NC4=O
InChIInChI=1S/C25H24N4O7/c30-21-9-11-29(24(34)27-21)13-22(31)28(14-23(32)33)12-10-26-25(35)36-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,20H,10,12-15H2,(H,26,35)(H,32,33)(H,27,30,34)
InChIKeySSDDNBIJABMEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-PNA-U-OH Procurement Specifications


Fmoc-PNA-U-OH (CAS 959151-70-3) is an Fmoc-protected peptide nucleic acid (PNA) monomer incorporating a uracil nucleobase, designed for solid-phase synthesis of PNA oligomers via standard Fmoc/Boc chemistry . The monomer consists of an N-(2-aminoethyl)glycine backbone with an Fmoc-protected terminal amine and a uracil-1-ylacetyl side chain, yielding a molecular formula of C₂₅H₂₄N₄O₇ and a molecular weight of 492.5 g/mol . Unlike adenine, guanine, and cytosine PNA monomers, uracil lacks an exocyclic amine and therefore requires no additional nucleobase protection, simplifying deprotection workflows and reducing potential side reactions during oligomer assembly .

Fmoc-PNA-U-OH vs. Thymine in RNA Targeting


Generic substitution of Fmoc-PNA-U-OH with the more common thymine (Fmoc-PNA-T-OH) monomer is not chemically equivalent when targeting RNA duplexes. Uracil-based PNAs form structurally distinct A–U base pairs with RNA that differ from A–T pairs in both hydrogen-bonding geometry and stacking interactions [1]. Experimental evidence demonstrates that replacing thymine with uracil in short PNA sequences enhances the recognition of A–U pairs in double-stranded RNA (dsRNA) via PNA·RNA₂ triplex formation in a sequence-dependent manner, a functional gain not achievable with thymine monomers [1]. Quantitative binding data confirm that this substitution directly modulates binding affinity, establishing uracil-containing monomers as a functionally non-interchangeable building block when RNA is the intended target [1].

Fmoc-PNA-U-OH Differentiation Evidence


PNA·RNA₂ Triplex Binding: Uracil vs. Thymine

In a direct head-to-head comparison, PNA oligomers incorporating uracil (derived from Fmoc-PNA-U-OH) were evaluated against thymine-containing counterparts for binding to double-stranded RNA targets. The uracil-substituted PNAs exhibited enhanced recognition of A–U pairs in dsRNA via PNA·RNA₂ triplex formation, as measured by non-denaturing polyacrylamide gel electrophoresis (PAGE) binding assays [1]. The study demonstrated that replacing thymine with uracil alters binding affinity in a sequence-dependent manner, with quantifiable improvements in triplex stability [1].

PNA dsRNA recognition triplex formation uracil modification

Exocyclic Protection: Uracil vs. A/G/C Monomers

Unlike Fmoc-PNA-A(Bhoc)-OH, Fmoc-PNA-G(Bhoc)-OH, and Fmoc-PNA-C(Bhoc)-OH, which require an acid-labile benzhydryloxycarbonyl (Bhoc) protecting group on the exocyclic amine of the nucleobase, Fmoc-PNA-U-OH possesses no exocyclic amine and is therefore used without additional nucleobase protection [1]. This structural feature eliminates the final TFA-mediated Bhoc deprotection step required for A/G/C monomers, reducing exposure to strongly acidic conditions that can cause depurination, side-product formation, and oligomer degradation [1]. In head-to-head PNA oligomer assembly, sequences with lower purine content (and therefore fewer Bhoc-protected monomers) consistently yield higher crude purities, supporting the class-level inference that uracil monomers contribute to cleaner synthesis profiles [1].

PNA synthesis protecting group strategy uracil monomer

Coupling Efficiency: PyOxim vs. HATU

In a systematic study of Fmoc/Boc-protected PNA monomer assembly, coupling reagents were screened for pentamer and decamer synthesis containing all four canonical nucleobases including uracil [1]. PyOxim ([ethyl cyano(hydroxyimino)acetato-O²]tri-1-pyrrolidinylphosphonium hexafluorophosphate) proved superior to the commonly used HATU, yielding higher coupling efficiency and fewer side products [1]. While this study used a mixture of monomers, the uracil-containing monomer (Fmoc-PNA-U-OH) benefited equally from the optimized conditions, as phosphonium salt-based reagents such as PyOxim mitigated the aggregation and fluorenyl stacking issues that particularly affect Fmoc-protected PNA assembly [1]. HBTU also outperformed HATU, but PyOxim was reported as the most favorable coupling agent [1].

PNA coupling efficiency PyOxim HATU Fmoc/Boc monomers

HPLC Purity Standard for PNA Synthesis

Commercially sourced Fmoc-PNA-U-OH is routinely supplied with a purity specification of ≥95% as determined by HPLC . This purity level is consistent with the requirements for efficient solid-phase PNA synthesis, where monomer impurities can cap growing chains or introduce deletion sequences, ultimately reducing full-length oligomer yield [1]. In the Fmoc/Bhoc synthesis protocol, the use of ≥95% pure monomers activated with HOBT/HBTU in the presence of pyridine/NMM has been validated on oligomers of 9 to 12 bases with purine content up to 67%, demonstrating that this purity specification supports successful manual synthesis [1].

PNA monomer purity HPLC quality control

Fmoc-PNA-U-OH Research & Diagnostic Applications


dsRNA Triplex Probe Design

Fmoc-PNA-U-OH is the monomer of choice for constructing PNA oligomers intended to invade double-stranded RNA and form sequence-specific PNA·RNA₂ triplexes. Direct comparative evidence demonstrates that uracil-containing PNAs exhibit enhanced recognition of A–U pairs in dsRNA over thymine-containing counterparts [1], making this monomer essential for antisense or antigene applications targeting structured RNA motifs, viral RNA genomes, or regulatory non-coding RNAs where triplex formation is the desired binding mode.

Pyrimidine-Rich PNA Oligomer Synthesis

Because Fmoc-PNA-U-OH requires no nucleobase protecting group, it is preferentially selected for synthesizing pyrimidine-rich PNA sequences where cumulative acidic deprotection steps would otherwise degrade product quality. Protocols employing Fmoc/Bhoc monomers confirm that lower purine content correlates with higher crude purity [2], making uracil monomers strategically valuable for long pyrimidine tracts, homopyrimidine PNAs used in strand invasion, or PNA-clamp designs.

FRET Probe Construction via Uracil Modification

Fmoc-PNA-U-OH serves as the direct synthetic precursor to orthogonally protected building blocks such as Fmoc-PNA-U'-(Dde)-OH, which enable post-synthetic attachment of fluorophores (e.g., FAM, Cy5) to the 5-position of uracil for FRET probe development [3]. This derivatization pathway is unique to uracil monomers and supports the construction of PNA-based molecular beacons and hybridization probes for DNA/RNA detection.

Uracil-Based Antisense PNA for RNA Targeting

For antisense PNA applications specifically targeting messenger RNA or microRNA, uracil monomers are functionally preferred over thymine monomers because the natural A–U base pair geometry in PNA–RNA duplexes optimizes binding affinity. The evidence that uracil substitution enhances dsRNA triplex recognition [1] supports the strategic use of Fmoc-PNA-U-OH in designing RNA-selective antisense agents where thymine (5-methyluracil) would introduce steric or electronic perturbations that reduce potency.

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